Naphthol as-gr phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthol as-gr phosphate is a useful research compound. Its molecular formula is C22H18NO5P and its molecular weight is 407.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

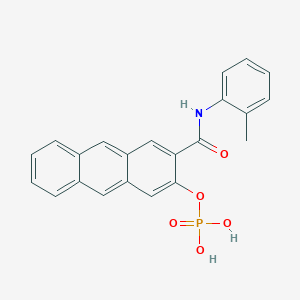

Chemical Structure:

- Molecular Formula: C22H16NO5PNa2

- Molecular Weight: 451.32 g/mol

Naphthol AS-GR phosphate serves as a substrate for phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. Upon hydrolysis, it releases naphthol AS-GR, which can subsequently react with diazonium salts to form insoluble azo-dyes, resulting in distinct coloration useful for various assays.

Histochemistry

This compound is primarily employed as a substrate for acid and alkaline phosphatases in histochemical studies. The compound produces highly insoluble dark green stains, which are critical for visualizing enzyme activity in tissue samples.

Table 1: Staining Properties in Histochemistry

| Application Type | Enzyme Type | Stain Color | Solubility |

|---|---|---|---|

| Histochemical Staining | Acid Phosphatase | Dark Green | Insoluble |

| Alkaline Phosphatase | Dark Green | Insoluble |

Biochemistry

In biochemical assays, this compound is noted for its intense green fluorescence, making it suitable for detecting enzyme activities and other biochemical substances in various assays.

Case Study Example:

In a study assessing enzyme activities in different biological samples, the use of this compound allowed researchers to successfully quantify phosphatase activity with high sensitivity and specificity. The fluorescence intensity correlated well with enzyme concentration.

Medical Diagnostics

The compound is utilized in diagnostic assays to detect enzyme activities related to various diseases. Its ability to produce a stable colorimetric response aids in the identification of pathological conditions through enzyme activity assessment.

Table 2: Diagnostic Applications

| Diagnostic Application | Target Enzyme | Detection Method |

|---|---|---|

| Enzyme Activity Testing | Acid Phosphatase | Colorimetric Assay |

| Alkaline Phosphatase | Fluorescent Assay |

Industrial Applications

In the industrial sector, this compound is used in the production of dyes and stains for textiles, leather, and paper. Its staining properties are leveraged to create vibrant colors that are resistant to fading.

化学反応の分析

Phosphatase-Catalyzed Hydrolysis

Naphthol AS-GR phosphate undergoes enzymatic hydrolysis catalyzed by acid phosphatase (ACP) or tissue non-specific alkaline phosphatase (TNAP) . These enzymes cleave the phosphate ester bond, releasing naphthol AS-GR and inorganic phosphate .

Reaction Mechanism

The phosphate group on this compound binds to the enzyme’s active site, where it undergoes dephosphorylation. This reaction is pH-dependent, with alkaline phosphatase typically active at higher pH (e.g., pH 9.8) .

Coupling with Diazonium Salts

The released naphthol AS-GR reacts with diazonium salts to form stable azo dyes, a critical step in histochemical techniques .

Reaction Conditions

-

Reagents: Fast Red Violet LB salt, hexazo-p-rosanilin, or other diazonium salts.

-

Environment: Aqueous solution, often in the presence of buffer systems.

| Diazonium Salt | Reaction Outcome | Application |

|---|---|---|

| Fast Red Violet LB salt | Purple-red azo dye | Localization of phosphatases |

| Hexazo-p-rosanilin | Blue azo-dye complex | Enzyme activity visualization |

Oxidative Coupling Reactions

While not directly documented for this compound, related naphthol derivatives (e.g., 2-naphthol) undergo oxidative homocoupling under catalytic conditions. For example, iron phosphate catalysts facilitate radical-anion coupling, yielding biaryl products .

Proposed Mechanism

-

Coordination: The naphtholate ligand binds to the iron catalyst.

-

Oxidative cleavage: Peroxide (e.g., tert-butyl hydroperoxide) generates a high-valent iron intermediate.

-

Radical-anion coupling: Two naphtholate radicals combine to form a biaryl product.

| Catalyst | Oxidant | Product |

|---|---|---|

| Iron phosphate | tert-Butyl hydroperoxide | Homocoupled biaryl compound |

Key Steps

-

Amide formation: Reaction of naphthol acid with an amine (e.g., 2,4-dimethylaniline).

-

Phosphorylation: Use of phosphorus oxychloride (POCl₃) to introduce the phosphate group.

-

Purification: Crystallization or chromatography to isolate the disodium salt.

| Reagent | Role | Step |

|---|---|---|

| POCl₃ | Phosphorylating agent | Amide-to-phosphate conversion |

| Pyridine | Base (optional) | Facilitates phosphorylation |

Biochemical Assays

-

Enzyme activity detection: Quantification of phosphatase levels in biological samples via azo-dye formation .

-

Fluorometric analysis: Direct measurement of naphthol AS-GR fluorescence (excitation/emission: 388/516 nm) .

Textile Dyes

Analytical Chemistry

特性

分子式 |

C22H18NO5P |

|---|---|

分子量 |

407.4 g/mol |

IUPAC名 |

[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C22H18NO5P/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27/h2-13H,1H3,(H,23,24)(H2,25,26,27) |

InChIキー |

AODGGAXCSNLSHI-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |

正規SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。